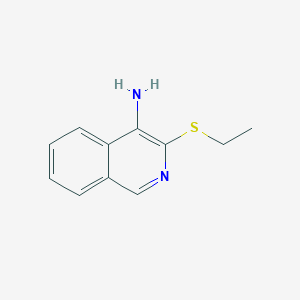
3-(Ethylthio)isoquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylthio)isoquinolin-4-amine is a chemical compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. The presence of an ethylthio group at the third position and an amine group at the fourth position of the isoquinoline ring makes this compound unique. Isoquinolines are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)isoquinolin-4-amine can be achieved through several methods. One common method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . These methods provide high yields and short reaction times.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of efficient one-pot synthesis methods. For example, a three-component reaction involving condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne . This protocol enables rapid assembly of multisubstituted isoquinolines.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylthio)isoquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Isoquinolines can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: 4-bromo-isoquinoline.
Wissenschaftliche Forschungsanwendungen
3-(Ethylthio)isoquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Isoquinoline derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Industry: Used in the production of dyes and pigments due to their stable aromatic structure.
Wirkmechanismus
The mechanism of action of 3-(Ethylthio)isoquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can enhance the compound’s binding affinity to its target by providing additional hydrophobic interactions. The amine group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinolin-3-amine: Lacks the ethylthio group but has similar structural features.
4-Aminoquinoline: Contains an amino group at the fourth position but differs in the ring structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Uniqueness
3-(Ethylthio)isoquinolin-4-amine is unique due to the presence of both the ethylthio and amine groups, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
92071-67-5 |
|---|---|
Molekularformel |
C11H12N2S |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
3-ethylsulfanylisoquinolin-4-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-14-11-10(12)9-6-4-3-5-8(9)7-13-11/h3-7H,2,12H2,1H3 |
InChI-Schlüssel |
XGFHLXDRSBKORG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C2=CC=CC=C2C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


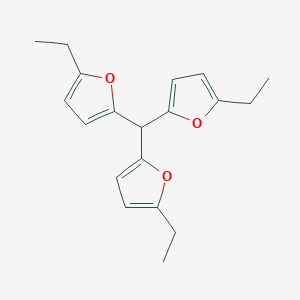
![2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one](/img/structure/B12894631.png)
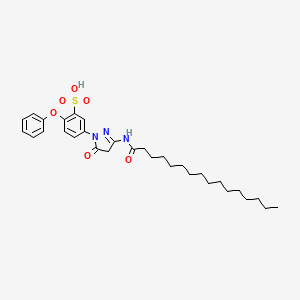

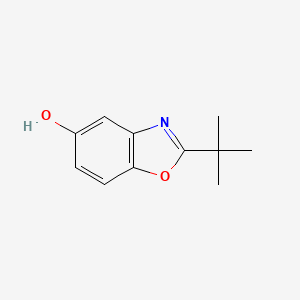
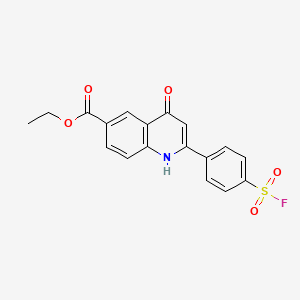

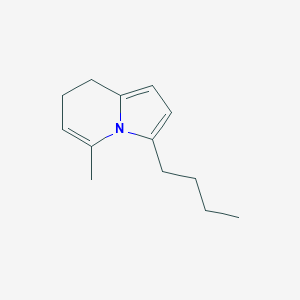
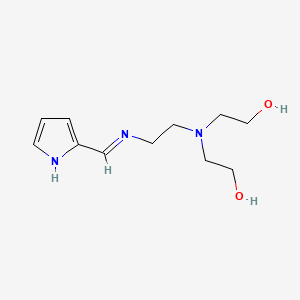

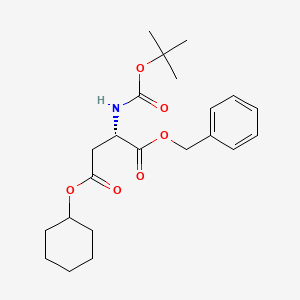
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)

![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
